molecular formula C19H13F2N3O3S B2772931 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide CAS No. 893992-54-6

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide

Katalognummer B2772931
CAS-Nummer: 893992-54-6
Molekulargewicht: 401.39
InChI-Schlüssel: QTKJBLRWRDMIFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide” is a complex organic molecule. It contains a benzodioxol group, a pyridazin group, and a difluorophenyl group . These groups are common in many pharmaceuticals and could suggest a variety of potential uses.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .

Wissenschaftliche Forschungsanwendungen

Antioxidant Capacity and Reaction Pathways

Research into compounds with benzodioxolyl groups, like the one mentioned, often intersects with antioxidant studies. A study by Ilyasov et al. (2020) on ABTS/PP Decolorization Assay investigated the antioxidant capacity of compounds, elucidating two principal reaction pathways significant for understanding antioxidant activities. Such insights could be relevant to the chemical , given the structural complexity and potential for reactive interactions inherent in its molecular makeup. This research adds depth to the understanding of how certain compounds can interact with radical species, potentially applicable to the antioxidant properties of your compound of interest (Ilyasov et al., 2020).

Environmental Impact and Removal Techniques

Given the compound's complex structure, research on the environmental persistence and removal of similar compounds could be relevant. Prasannamedha and Kumar (2020) reviewed the contamination and removal of sulfamethoxazole, a persistent organic pollutant, from aqueous solutions. Techniques and insights from this research could apply to understanding the environmental behavior and remediation strategies for related compounds, potentially including the one you're interested in, especially considering the sulfanyl and fluorophenyl functional groups (Prasannamedha & Kumar, 2020).

Applications in Cancer Treatment

Compounds featuring pyridazinyl groups are often explored for their therapeutic potentials, including in cancer treatment. Skibo (1998) discussed the design, chemistry, cytotoxicity, and antitumor activity of pyrrolobenzimidazoles, highlighting the therapeutic advantages of such compounds. Although not directly related, the structural motifs and functional groups in your compound could suggest potential applications in developing antitumor agents, given the importance of molecular architecture in drug efficacy (Skibo, 1998).

Organic Pollutants: Degradation and Transformation

The degradation and transformation pathways of organic pollutants, including pharmaceuticals in the environment, have become a significant area of study. The work by Vo et al. (2019) on acetaminophen micropollutants discusses the challenges and strategies for monitoring, detecting, and treating such compounds. Insights from this research could be extrapolated to understand the fate, transformation, and potential impact of similarly complex organic compounds in aquatic and terrestrial environments (Vo et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its intended use and the specific properties of the compound .

Zukünftige Richtungen

The future directions for research on this compound would likely depend on the results of initial studies. If the compound shows promise in preclinical studies, it might move on to clinical trials .

Eigenschaften

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O3S/c20-12-2-3-15(13(21)8-12)22-18(25)9-28-19-6-4-14(23-24-19)11-1-5-16-17(7-11)27-10-26-16/h1-8H,9-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKJBLRWRDMIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.